molecular formula C19H13N3O5S B12674284 (2-((2-Amino-4-nitrophenyl)thio)-5-nitrophenyl) phenyl ketone CAS No. 94030-78-1

(2-((2-Amino-4-nitrophenyl)thio)-5-nitrophenyl) phenyl ketone

Cat. No.: B12674284
CAS No.: 94030-78-1
M. Wt: 395.4 g/mol
InChI Key: GQJMBYHJULRYJZ-UHFFFAOYSA-N
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Description

(2-((2-Amino-4-nitrophenyl)thio)-5-nitrophenyl) phenyl ketone is an organic compound that features a complex structure with multiple functional groups, including amino, nitro, thio, and ketone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((2-Amino-4-nitrophenyl)thio)-5-nitrophenyl) phenyl ketone typically involves multi-step organic reactions. One common method includes the following steps:

    Amination: Conversion of nitro groups to amino groups.

    Thioether Formation: Formation of the thioether linkage between the aromatic rings.

    Ketone Formation: Introduction of the ketone group through Friedel-Crafts acylation.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal catalysts, and solvent recycling to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-((2-Amino-4-nitrophenyl)thio)-5-nitrophenyl) phenyl ketone undergoes various chemical reactions, including:

    Oxidation: Conversion of amino groups to nitro groups or other oxidized forms.

    Reduction: Reduction of nitro groups to amino groups.

    Substitution: Electrophilic aromatic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Conditions typically involve strong acids or bases to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

(2-((2-Amino-4-nitrophenyl)thio)-5-nitrophenyl) phenyl ketone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of (2-((2-Amino-4-nitrophenyl)thio)-5-nitrophenyl) phenyl ketone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (2-Amino-4-nitrophenyl)thio derivatives: Compounds with similar thioether linkages and functional groups.

    Phenyl ketones: Compounds with similar ketone functionalities but different substituents on the aromatic rings.

Uniqueness

(2-((2-Amino-4-nitrophenyl)thio)-5-nitrophenyl) phenyl ketone is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo multiple types of reactions and its diverse applications in various fields make it a compound of significant interest.

Properties

CAS No.

94030-78-1

Molecular Formula

C19H13N3O5S

Molecular Weight

395.4 g/mol

IUPAC Name

[2-(2-amino-4-nitrophenyl)sulfanyl-5-nitrophenyl]-phenylmethanone

InChI

InChI=1S/C19H13N3O5S/c20-16-11-14(22(26)27)7-9-18(16)28-17-8-6-13(21(24)25)10-15(17)19(23)12-4-2-1-3-5-12/h1-11H,20H2

InChI Key

GQJMBYHJULRYJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])SC3=C(C=C(C=C3)[N+](=O)[O-])N

Origin of Product

United States

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